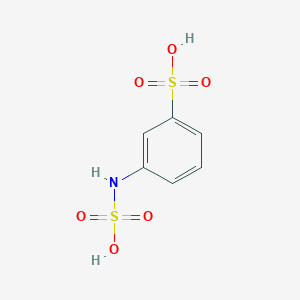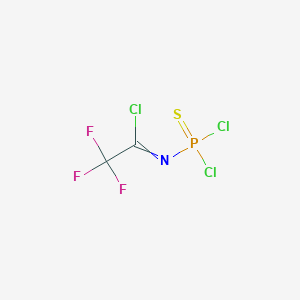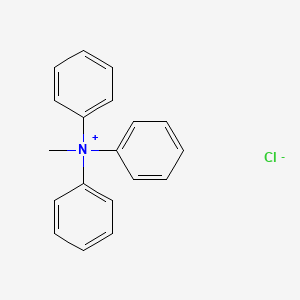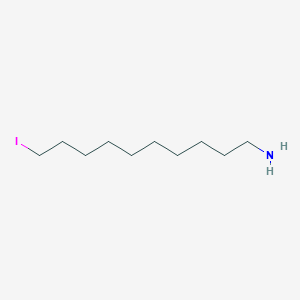
10-Iododecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Iododecan-1-amine is an organic compound with the molecular formula C10H21IN It is a derivative of decylamine, where an iodine atom is attached to the tenth carbon of the decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iododecan-1-amine typically involves the iodination of decylamine. One common method is the reaction of decylamine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction can be represented as follows:
C10H21NH2+I2+H2O2→C10H21INH2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 10-Iododecan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form decylamine or other derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: 10-Hydroxydecan-1-amine, 10-Aminodecan-1-amine.
Oxidation: 10-Iminodecan-1-amine, 10-Nitriledecan-1-amine.
Reduction: Decylamine.
Aplicaciones Científicas De Investigación
10-Iododecan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Iododecan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further modulating its biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Dodecane, 1-iodo- (C12H25I): Similar in structure but lacks the amine group, making it less versatile in chemical reactions.
1-Dodecanamine (C12H27N): Similar amine structure but without the iodine atom, affecting its reactivity and applications.
Uniqueness: 10-Iododecan-1-amine’s unique combination of an iodine atom and an amine group allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
113715-02-9 |
|---|---|
Fórmula molecular |
C10H22IN |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
10-iododecan-1-amine |
InChI |
InChI=1S/C10H22IN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10,12H2 |
Clave InChI |
BHOOXOAMUAETDQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCI)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


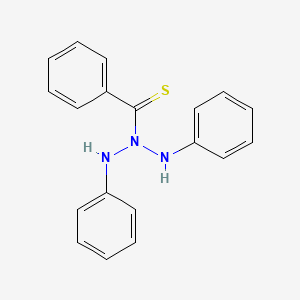
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
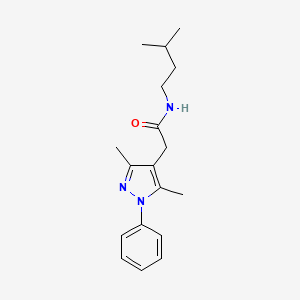
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
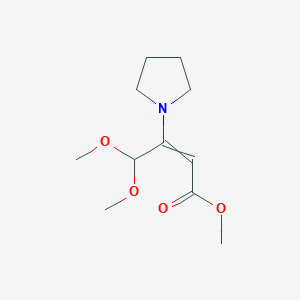
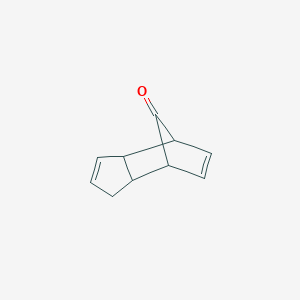
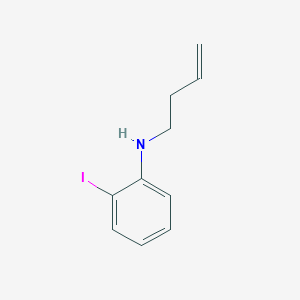
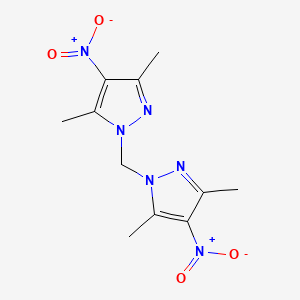
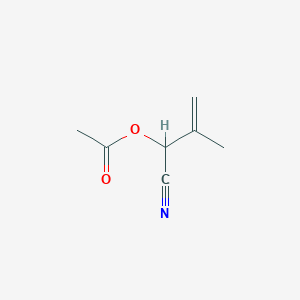
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
